molecular formula C24H22N8O4 B14949808 6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14949808
M. Wt: 486.5 g/mol
InChI Key: WNBLDWWFSXBJGI-MFKUBSTISA-N
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Description

2-METHOXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of methoxybenzaldehyde and triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves the condensation of 2-methoxybenzaldehyde with a hydrazone derivative of triazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted triazine derivatives can be obtained.

Scientific Research Applications

2-METHOXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The triazine moiety can interact with nucleophilic sites on proteins, while the methoxybenzaldehyde group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: A simpler compound with similar aromatic properties.

    4-Methoxyaniline: Shares the methoxy and aniline functional groups.

    Triazine Derivatives: Various triazine-based compounds with different substituents.

Uniqueness

2-METHOXYBENZALDEHYDE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H22N8O4

Molecular Weight

486.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H22N8O4/c1-35-20-13-9-18(10-14-20)27-23-28-22(26-17-7-11-19(12-8-17)32(33)34)29-24(30-23)31-25-15-16-5-3-4-6-21(16)36-2/h3-15H,1-2H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

WNBLDWWFSXBJGI-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4OC

Origin of Product

United States

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